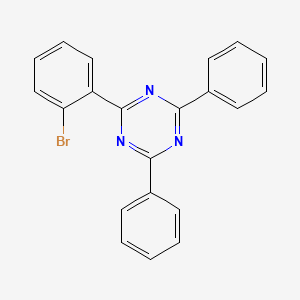

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Description

The exact mass of the compound 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTJGWCHJCZPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77989-15-2 | |

| Record name | 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 77989-15-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The fundamental physicochemical properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine are summarized in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 77989-15-2 | [1] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [1] |

| Molecular Weight | 388.26 g/mol | [1] |

| Appearance | Off-white to white powder/solid | [1] |

| Purity | ≥98.0% | [5] |

| Melting Point | 142.0 to 146.0 °C | [6] |

| Boiling Point (Predicted) | 582.8 ± 52.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in organic solvents such as chloroform and tetrahydrofuran. | [7] |

| Storage | Store in a cool, dry place, sealed from moisture. | [6] |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is not widely published. However, predicted data and typical analytical methods for similar compounds are available.

| Spectroscopy | Details |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts are available, which can be used for identification. For example, the [M+H]⁺ adduct is predicted at m/z 388.04438. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are standard techniques for characterization. For the related 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, characteristic aromatic proton signals are observed. Similar complex aromatic signals would be expected for the 2-bromo isomer. |

| Infrared (IR) Spectroscopy | IR spectroscopy would be expected to show characteristic peaks for C=N stretching of the triazine ring and C-H and C=C stretching of the aromatic rings. |

Synthesis

A detailed experimental protocol for the synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is not explicitly available in the literature. However, a common method for the synthesis of similar aryl-substituted triazines is via a Suzuki coupling reaction. The following is a representative protocol adapted from the synthesis of the isomeric 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine.[7]

Experimental Protocol: Suzuki Coupling for Aryl-Substituted Triazine Synthesis

Reaction:

2-chloro-4,6-diphenyl-1,3,5-triazine + (2-bromophenyl)boronic acid → 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Materials:

-

2-chloro-4,6-diphenyl-1,3,5-triazine

-

(2-bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add (2-bromophenyl)boronic acid and tetrakis(triphenylphosphine)palladium(0).

-

Add a saturated aqueous solution of potassium carbonate to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 3. Anti-inflammatory action of an s-triazine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 77989-15-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The Uncharted Photophysical Landscape of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide and Comparative Analysis

An in-depth guide for researchers, scientists, and drug development professionals on the structural, synthetic, and photophysical properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This document addresses the current data gap for the titular compound and provides a comparative analysis with its isomers and related derivatives to illuminate structure-property relationships within this class of materials.

Introduction

The 1,3,5-triazine core is a privileged scaffold in materials science and medicinal chemistry, prized for its thermal and chemical stability. When functionalized with aromatic substituents, as in the case of 2,4,6-triphenyl-1,3,5-triazine and its derivatives, these molecules often exhibit compelling photophysical properties, making them key components in organic electronics. 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, a specific isomer within this family, is recognized as a crucial intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] The introduction of a bromine atom at the ortho position of one of the phenyl rings is anticipated to significantly influence its electronic and steric properties, thereby affecting its performance in devices.[1]

Despite its importance as a synthetic building block, a comprehensive, publicly available dataset on the specific photophysical properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is notably absent in the current scientific literature. This guide aims to consolidate the known information on this compound and, in light of the data scarcity, provide a detailed comparative analysis with its better-characterized structural isomers and related triazine derivatives. By examining the effects of substituent placement and different functional groups, we can infer potential characteristics of the ortho-bromo isomer and guide future experimental investigations.

Physicochemical Properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

While detailed photophysical data is scarce, the fundamental physicochemical properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine have been established.

| Property | Value | Reference |

| CAS Number | 77989-15-2 | [1] |

| Molecular Formula | C₂₁H₁₄BrN₃ | [1] |

| Molecular Weight | 388.26 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 142 - 146 °C | [2] |

| Purity | ≥98% (HPLC) | [2] |

Synthesis of Substituted 2,4,6-Triphenyl-1,3,5-triazines

General Experimental Protocol via Amidine Cyclocondensation

This method is a common approach for generating asymmetrically substituted triazines. The protocol below is a generalized procedure based on the synthesis of related compounds and would require optimization for the target molecule.

Reactants:

-

Benzamidine

-

An appropriate derivative of 2-bromobenzamidine or a precursor that can be converted in situ.

-

A suitable solvent (e.g., chloroform, toluene, or a high-boiling point solvent).

-

A catalyst, if necessary (e.g., a base or a Lewis acid).

Procedure:

-

Dissolve equimolar amounts of benzamidine and the 2-bromophenyl precursor in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain for several hours (typically 12-24 hours).

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with a suitable solvent to remove impurities.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

A similar procedure has been described for the synthesis of the para-bromo isomer, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, where 4-Bromo-N-benzylideneaniline and benzamidine were heated in chloroform at 80°C for 24 hours.

General Experimental Protocol via Nitrile Cyclotrimerization

The acid-catalyzed cyclotrimerization of nitriles is another powerful method for synthesizing symmetrically and asymmetrically substituted 1,3,5-triazines.

Reactants:

-

Benzonitrile

-

2-Bromobenzonitrile

-

A strong acid catalyst (e.g., trifluoromethanesulfonic acid).

-

An inert, high-boiling point solvent.

Procedure:

-

In a reaction vessel, combine a stoichiometric mixture of benzonitrile and 2-bromobenzonitrile in the chosen solvent.

-

Carefully add the acid catalyst to the mixture.

-

Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature and for the required duration.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the mixture and quench the reaction by carefully adding it to a basic aqueous solution (e.g., sodium bicarbonate).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Photophysical Properties: A Comparative Analysis

Due to the absence of specific data for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, this section presents a comparative overview of related triazine derivatives. This analysis will help in postulating the likely photophysical characteristics of the target compound.

UV-Vis Absorption and Photoluminescence

The photophysical properties of 2,4,6-triphenyl-1,3,5-triazine derivatives are highly dependent on the nature and position of the substituents on the phenyl rings. Generally, these compounds exhibit strong absorption in the UV region, corresponding to π-π* transitions of the conjugated aromatic system.

For instance, studies on various extended 2,4,6-triphenyl-s-triazines show that electron-donating groups cause a bathochromic (red) shift in the absorption and emission spectra. Conversely, electron-withdrawing groups can have a more complex effect. The bromine atom in the target compound is an electron-withdrawing group via induction but can also participate in resonance. Its position at the ortho position introduces significant steric hindrance, which can force the bromophenyl ring out of planarity with the triazine core. This disruption of conjugation would likely lead to a hypsochromic (blue) shift in both absorption and emission spectra compared to its meta and para isomers.

The table below summarizes available data for related compounds to provide a basis for comparison.

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |

| 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine derivative | Toluene | Not Specified | 458 | 0.176 (0.442 with N₂) | [3] |

| 2,4,6-Triphenyl-1,3,5-triazine dendrimer (D1) | Not Specified | ~250, ~325 | Not Specified | 0.32 | [3] |

| 2,4,6-Triphenyl-1,3,5-triazine dendrimer (D2) | Not Specified | ~250, ~323 | Not Specified | 0.78 | [3] |

| Extended 2,4,6-triphenyl-s-triazine (Fluorenyl derivative) | CH₂Cl₂ | >400 | Not Specified | 0.80 |

Note: The data for the tris(3-bromophenyl) derivative is for a compound further functionalized with diphenylamino groups, which significantly impacts its photophysical properties.

Experimental Protocols for Photophysical Characterization

The following are standard, generalized protocols for measuring the key photophysical properties of a compound like 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

4.2.1 UV-Vis Absorption Spectroscopy

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, THF, or acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λₘₐₓ) is a key parameter.

4.2.2 Fluorescence Spectroscopy

-

Use the same dilute solution prepared for UV-Vis spectroscopy.

-

Use a spectrofluorometer.

-

Excite the sample at its λₘₐₓ.

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

-

The wavelength of maximum emission (λₑₘ) is determined from this spectrum.

4.2.3 Fluorescence Quantum Yield Determination (Relative Method)

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Prepare solutions of the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption and fluorescence emission spectra for both the sample and the standard.

-

Calculate the integrated fluorescence intensity of the sample and the standard.

-

The quantum yield (Φₓ) of the sample is calculated using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) where:

-

Φₛₜ is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Applications and Future Outlook

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for organic electronics.[1][2] Its applications include:

-

OLEDs: It serves as a building block for host materials or components of the electron transport layer in OLED devices.[1] The electron-withdrawing nature of the triazine core and the bromine substituent can enhance electron mobility and contribute to device performance.[1]

-

Organic Semiconductors: The compound is used in the development of novel organic semiconductors for applications in transistors and other electronic devices.[2]

-

Medicinal Chemistry: The triazine scaffold is of interest in drug discovery, and this brominated derivative can serve as a starting point for the synthesis of new pharmaceutical agents.[2]

The significant gap in the understanding of the photophysical properties of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine presents a clear opportunity for future research. A thorough experimental investigation of its absorption, emission, quantum yield, and excited-state lifetime, coupled with computational studies, would provide invaluable data for the rational design of new materials for OLEDs and other optoelectronic applications. In particular, a direct comparison with its meta and para isomers would offer fundamental insights into the effects of steric hindrance and substituent position on the photophysical behavior of triazine-based materials.

Conclusion

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a commercially available and synthetically important intermediate in the field of organic materials science. However, a detailed public characterization of its photophysical properties is currently lacking. By understanding the general synthetic routes to substituted triazines and by comparing the known properties of its isomers and related derivatives, researchers can better position their efforts to synthesize, characterize, and ultimately utilize this and similar compounds. The data and protocols presented in this guide serve as a foundational resource and a call for further investigation into the photophysical landscape of this promising class of molecules.

References

- 1. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines [mdpi.com]

- 2. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stability of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stability of 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a key intermediate in the development of advanced organic electronic materials.

Introduction

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound featuring a central 1,3,5-triazine ring substituted with two phenyl groups and one 2-bromophenyl group.[1] Its chemical formula is C₂₁H₁₄BrN₃, and it has a molecular weight of approximately 388.27 g/mol .[2] This molecule has garnered significant interest in materials science, particularly in the field of organic light-emitting diodes (OLEDs), where it serves as a crucial building block for host materials and electron transport layer components.[1] The presence of the bulky, electron-withdrawing 2-bromophenyl group influences the molecule's electronic properties, solubility, and intermolecular interactions, making it a versatile component for tuning the performance of organic electronic devices.[1]

Molecular Structure

The molecular structure of 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine is characterized by a planar, six-membered 1,3,5-triazine core. Attached to this core are two phenyl rings and a brominated phenyl ring at the ortho position. The ortho-substitution of the bromine atom is expected to induce steric hindrance, leading to a twisted conformation between the bromophenyl ring and the triazine core. This twisting can impact the molecule's packing in the solid state and its photophysical properties.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₄BrN₃ | [2] |

| Molecular Weight | 388.27 g/mol | [2] |

| CAS Number | 77989-15-2 | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 142 - 146 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

Stability

The stability of 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine is a key attribute for its application in organic electronics. The 1,3,5-triazine ring is an electron-deficient aromatic system, which contributes to its inherent thermal and chemical stability.

Thermal Stability: Thermogravimetric analysis (TGA) of related brominated triazine flame retardants has shown thermal degradation occurring between 225 and 400°C.[3] For instance, 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione thermally degrades between 225 and 350°C, while 2,4,6-tris-(2,4,6-tribromo-phenoxy)-1,3,5-triazine degrades between 300 and 400°C.[3] While specific TGA data for 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine is not available, its high melting point suggests good thermal stability, a critical property for the longevity of OLED devices.

Chemical Stability and Reactivity: The 1,3,5-triazine core is generally resistant to oxidation but can be susceptible to nucleophilic attack due to its electron-deficient nature. The bromine atom on the phenyl ring provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the synthesis of more complex molecules with tailored electronic and photophysical properties. The ortho-position of the bromine atom can influence the reactivity of this site due to steric hindrance.[5]

Experimental Protocols

Synthesis of 2-(Aryl)-4,6-diphenyl-1,3,5-triazines via Suzuki-Miyaura Coupling

While a specific protocol for the synthesis of the ortho-bromo isomer is not detailed in the reviewed literature, a common and effective method for creating C-C bonds on the triazine ring is the Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol based on the synthesis of the analogous para-bromo isomer and other similar triazines.[4]

Materials:

-

2-Chloro-4,6-diphenyl-1,3,5-triazine

-

(2-Bromophenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF), often with water)

Procedure:

-

To a reaction vessel, add 2-chloro-4,6-diphenyl-1,3,5-triazine (1 equivalent), (2-bromophenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated vacuuming and backfilling.

-

Anhydrous solvent is added via syringe.

-

The reaction mixture is heated to a temperature between 80-110°C and stirred for several hours (typically 12-24 hours).

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine via Suzuki-Miyaura coupling.

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the two phenyl rings and the 2-bromophenyl substituent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the triazine ring carbons (typically around 170 ppm) and the aromatic carbons of the phenyl and bromophenyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a characteristic feature in the mass spectrum.

Table 2: Summary of Analytical Data for Related Triazines

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference(s) |

| 2,4,6-triphenyl-1,3,5-triazine | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | 171.7, 136.2, 132.8, 129.0, 128.8 | [6] |

| 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | 8.80-8.77 (m, 4H), 8.70 (d, J=8.1Hz, 2H), 7.65-7.55 (m, 6H), 7.44 (d, J=8.1Hz, 2H) | 172.0, 171.9, 154.3, 136.7, 134.3, 132.8, 129.5, 129.3, 129.0, 127.2 | [6] |

Conclusion

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a stable and versatile building block in the synthesis of advanced organic electronic materials. Its molecular structure, characterized by a stable triazine core and a sterically demanding ortho-bromophenyl substituent, imparts desirable electronic and physical properties for applications in OLEDs. The reactivity of the bromo-substituent allows for further chemical modification, enabling the fine-tuning of material properties for next-generation electronic devices. Further research to obtain detailed crystallographic data and to explore the full scope of its reactivity would be beneficial for the rational design of new and improved organic electronic materials.

References

- 1. innospk.com [innospk.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the organic compound 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document provides a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, it offers a detailed, generalized experimental protocol for determining the thermodynamic solubility of this and similar compounds using the established shake-flask method, followed by quantitative analysis. This guide is intended to equip researchers with the necessary framework to generate reliable solubility data in their own laboratories.

Introduction to 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a heterocyclic organic compound featuring a central 1,3,5-triazine ring substituted with two phenyl groups and one 2-bromophenyl group. Its chemical structure lends it to applications in materials science, particularly as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The solubility of such compounds is a critical physicochemical parameter, influencing reaction conditions, purification methods like recrystallization, and formulation for various applications.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has yielded no specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in any organic solvents. The data presented in this section is therefore qualitative and based on general principles of organic chemistry.

Table 1: Quantitative Solubility of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Various | Various | No data available in the literature |

Qualitative Solubility Assessment

Based on its molecular structure, 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a large, rigid, and relatively nonpolar molecule. The presence of multiple aromatic rings suggests that it will adhere to the "like dissolves like" principle.

-

High Expected Solubility: In nonpolar and moderately polar aromatic and chlorinated solvents such as toluene, xylenes, chloroform, and dichloromethane. The pi-pi stacking interactions between the solvent and the aromatic rings of the triazine derivative would facilitate dissolution.

-

Moderate Expected Solubility: In polar aprotic solvents with some nonpolar character, such as tetrahydrofuran (THF), acetone, and ethyl acetate.

-

Low to Negligible Expected Solubility: In highly polar protic solvents like methanol and ethanol, and in nonpolar aliphatic solvents such as hexane and cyclohexane. The strong hydrogen bonding network of alcohols would not be effectively disrupted by the nonpolar triazine derivative. Similarly, the molecule's rigidity and polarity (from the nitrogen and bromine atoms) make it a poor fit for the van der Waals interactions in aliphatic solvents.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed protocol for determining the thermodynamic solubility of a solid organic compound like 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in an organic solvent using the shake-flask method.[1][2][3] This method is considered the gold standard for measuring thermodynamic solubility.[4]

Materials and Equipment

-

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

-

Drying oven (for gravimetric analysis)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine to a vial. The key is to ensure that undissolved solid remains at equilibrium. A general starting point is to add approximately 10-20 mg of the compound to 2-5 mL of the chosen solvent.

-

Equilibration: Cap the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Shake the vials at a constant speed (e.g., 150-250 rpm) for a sufficient period to ensure equilibrium is reached.[3] For many organic compounds, 24 to 48 hours is adequate, but this should be determined empirically (i.e., by taking measurements at 24h, 48h, and 72h to see if the concentration remains constant).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the collected supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any microscopic undissolved particles.

Quantitative Analysis

The concentration of the solute in the filtered saturated solution can be determined by several methods.

This method is suitable for chromophoric compounds like 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

-

Concentration Calculation: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

This method is simpler but generally less precise for low solubilities.

-

Sample Preparation: Accurately weigh a clean, empty vial. Transfer a known volume of the filtered saturated solution into this vial.

-

Solvent Evaporation: Place the vial in a drying oven or under a gentle stream of inert gas (like nitrogen) to completely evaporate the solvent.

-

Final Weighing: Once the solvent is fully evaporated and only the solid residue of the dissolved compound remains, weigh the vial again.

-

Solubility Calculation: The difference in weight gives the mass of the compound that was dissolved in the known volume of the solvent. Calculate the solubility in g/L or other appropriate units.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Logical workflow for determining compound solubility.

Conclusion

While quantitative solubility data for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is not currently available in the public domain, its chemical structure suggests it is most soluble in aromatic and chlorinated organic solvents. This guide provides a robust and detailed experimental protocol based on the shake-flask method, enabling researchers to accurately determine this crucial parameter. The provided workflow and analytical methods offer a clear path for generating reliable data essential for research, development, and process optimization.

References

Thermal Stability of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide for OLED Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Critical Role of Thermal Stability in OLEDs

The operational lifetime and performance of an OLED device are intrinsically linked to the thermal stability of its constituent organic layers.[1] During operation, Joule heating can lead to a significant increase in the internal temperature of the device. Materials with low thermal stability can undergo morphological changes, such as crystallization, or thermal decomposition, leading to device degradation and premature failure. High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is therefore a prerequisite for materials intended for use in high-performance, long-lasting OLEDs.[1][2]

Thermal Properties of Triazine Derivatives

Triazine-based compounds are known for their excellent thermal and chemical stability, making them attractive candidates for various layers within an OLED stack.[2] The rigid 1,3,5-triazine core contributes to high thermal stability, which is essential for maintaining the amorphous morphology of the thin films in an OLED device and preventing performance degradation over time.

While specific data for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is not available, the following tables summarize the thermal properties of several structurally similar triazine derivatives used in organic electronics. This data provides a useful benchmark for estimating the thermal performance of the target compound.

Table 1: Decomposition Temperatures (Td) of Selected Triazine Derivatives

| Compound Name | Structure | Td (°C) | Measurement Conditions |

| 2,4,6-tris(3-bromophenyl)-1,3,5-triazine (TBT) | Trisubstituted bromophenyl triazine | >370 (implied) | Sublimation temperature exceeds decomposition |

| N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT) | Tris(4-bromophenylamino)triazine | ~350 | TGA, 5% weight loss |

| 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) | Tris(dibromopropyl)isocyanurate | 225-350 | TGA |

| 2,4,6-tris-(2,4,6-tribromo-phenoxy)-1,3,5-triazine (TTBP-TAZ) | Tris(tribromophenoxy)triazine | 300-400 | TGA |

Note: The data presented is for comparative analysis due to the absence of specific data for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Table 2: Glass Transition Temperatures (Tg) of Selected Triazine Derivatives

| Compound Name | Structure | Tg (°C) | Measurement Conditions |

| N2,N4,N6-triphenyl-1,3,5-triazine-2,4,6-triamine (TAT) | Tris(phenylamino)triazine | 145 | DSC, second heating scan |

| N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT) | Tris(4-bromophenylamino)triazine | 142 | DSC, second heating scan |

| N2,N4,N6-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine (TCAT) | Tris(4-chlorophenylamino)triazine | 140 | DSC, second heating scan |

| N2,N4,N6-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT) | Tris(4-methoxyphenylamino)triazine | 143 | DSC, second heating scan |

Note: The data presented is for comparative analysis due to the absence of specific data for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of organic materials for OLEDs.

Synthesis of 2-(Aryl)-4,6-diphenyl-1,3,5-triazine Derivatives

A general and adaptable method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the reaction of a substituted benzamidine hydrochloride with an alcohol in the presence of a copper catalyst. For a compound like 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a plausible synthetic route involves the reaction of 4-bromo-N-benzylideneaniline and benzamidine in chloroform at elevated temperatures.[4]

Materials:

-

Substituted benzamidine hydrochloride (e.g., benzamidine hydrochloride)

-

Substituted alcohol (e.g., benzyl alcohol)

-

Copper(II) acetate (Cu(OAc)2) as a catalyst

-

Sodium carbonate (Na2CO3)

-

Toluene as a solvent

-

Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A mixture of the alcohol (0.6 mmol), amidine hydrochloride (1.0 mmol), Na2CO3 (1.0 mmol), and Cu(OAc)2 (10 mol%) is stirred in toluene (2.5 mL).

-

The reaction mixture is heated to reflux in air for 24 hours.

-

After cooling to room temperature, the mixture is extracted several times with EtOAc and brine.

-

The combined organic phases are dried over anhydrous Na2SO4 and evaporated under vacuum.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2,4,6-trisubstituted-1,3,5-triazine.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition temperature of a material.[5]

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)

-

Alumina or platinum crucibles

-

Analytical balance

Procedure:

-

An empty crucible is tared on the microbalance of the TGA instrument.

-

A small amount of the sample (typically 2-10 mg) is placed into the crucible.[6]

-

The crucible is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 30-50 mL/min) to provide an inert atmosphere.[7]

-

The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[8]

-

The weight loss of the sample is recorded as a function of temperature.

-

The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a material.[6]

Instrumentation:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed DSC pans

-

Crimper for sealing the pans

Procedure:

-

A small amount of the sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[6]

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The samples are typically subjected to a heat-cool-heat cycle under a nitrogen atmosphere.

-

An initial heating scan is performed to erase the thermal history of the sample (e.g., from 30 °C to 200 °C at 10 °C/min).

-

The sample is then cooled at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is performed at the same rate (e.g., 10 °C/min), and the data from this scan is used for analysis.[8]

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Structure-Property Relationship and Device Performance

The thermal stability of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is intrinsically linked to its molecular structure and has a direct impact on its performance in an OLED device.

References

- 1. nbinno.com [nbinno.com]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. innospk.com [innospk.com]

- 4. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. qualitest.ae [qualitest.ae]

- 7. epfl.ch [epfl.ch]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Properties of 2-Substituted Diphenyltriazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2-substituted diphenyltriazine compounds. The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, serves as a versatile scaffold in the design of functional organic materials and therapeutic agents. When substituted with diphenyl groups at the 4 and 6 positions, and a variable substituent at the 2 position, these compounds exhibit a range of tunable electronic and photophysical properties. This guide will delve into the synthesis, photophysical characteristics, electrochemical behavior, and potential biological relevance of this important class of molecules.

Data Presentation: Photophysical and Electrochemical Properties

The electronic properties of 2-substituted-4,6-diphenyl-1,3,5-triazines are highly dependent on the nature of the substituent at the 2-position. Electron-donating or electron-withdrawing groups can significantly modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing their absorption, emission, and redox characteristics. The following tables summarize key quantitative data for a selection of these compounds.

| Compound (Substituent at 2-position) | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Solvent |

| 1 (-H) | 323 | - | 425 | - | Dichloromethane |

| 2 (-OCH₃) | 328 | 31,000 | - | - | Ethyl Acetate[1] |

| 3 (-N(CH₃)₂) | 354 | - | 413 | - | Acetonitrile[2] |

| 4 (-NH₂) | 360 | - | 497 | 0.379 | Ethanol[3] |

| 5 (-NO₂) | - | - | - | 0.014 | DMSO |

| 6 (-C₆H₄-N(C₆H₅)₂) | 381 | - | 422 | - | Acetonitrile[2] |

| 7 (Carbazole) | ~350 | - | ~450 | - | Dichloromethane[4] |

Table 1: Photophysical Properties of Selected 2-Substituted Diphenyltriazine Compounds. λ_abs_ = Maximum Absorption Wavelength, ε = Molar Extinction Coefficient, λ_em_ = Maximum Emission Wavelength, Φ_F_ = Fluorescence Quantum Yield.

| Compound (Substituent at 2-position) | E_HOMO_ (eV) | E_LUMO_ (eV) | Band Gap (eV) | Oxidation Potential (V) | Reduction Potential (V) |

| 1 (-H) | -6.3 | -3.6 | 2.7 | - | - |

| 2 (-OCH₃) | - | - | - | - | - |

| 3 (-N(CH₃)₂) | - | - | - | - | - |

| 4 (-NH₂) | -5.6 | -3.5 | 2.1 | - | - |

| 5 (-NO₂) | - | - | - | - | - |

| 6 (-C₆H₄-N(C₆H₅)₂) | -5.83 | -2.88 | 2.95 | - | - |

| 7 (Carbazole) | -5.96 | -2.71 | 3.25 | - | - |

Table 2: Electrochemical Properties of Selected 2-Substituted Diphenyltriazine Compounds. E_HOMO_ = Highest Occupied Molecular Orbital Energy, E_LUMO_ = Lowest Unoccupied Molecular Orbital Energy.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate determination and comparison of the electronic properties of 2-substituted diphenyltriazine compounds. This section provides a comprehensive overview of the key experimental protocols.

Synthesis of 2-Substituted-4,6-diphenyl-1,3,5-triazine

The synthesis of 2-substituted-4,6-diphenyl-1,3,5-triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] A common synthetic route involves a sequential nucleophilic substitution of the chlorine atoms.

Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine A double Friedel-Crafts reaction is performed on cyanuric chloride with an excess of benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction temperature is carefully controlled to favor the disubstitution product.

Step 2: Introduction of the 2-Substituent The remaining chlorine atom on the 2-chloro-4,6-diphenyl-1,3,5-triazine intermediate is then substituted with a variety of nucleophiles to introduce the desired functionality at the 2-position. This can be achieved through reactions such as:

-

Suzuki or Stille coupling: For the introduction of aryl or heteroaryl groups.

-

Nucleophilic aromatic substitution: With amines, alcohols, or thiols to introduce amino, alkoxy, or thioether functionalities, respectively.

The reaction conditions for the second step are tailored based on the reactivity of the nucleophile.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of the compounds, providing insights into the electronic transitions.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Sample Preparation:

-

Solutions of the 2-substituted diphenyltriazine compounds are prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of approximately 1 x 10⁻⁵ M.

-

A cuvette with a 1 cm path length is used for the measurements.

Measurement Procedure:

-

The spectrophotometer is blanked using the pure solvent.

-

The absorption spectrum of the sample solution is recorded over a wavelength range of 200-800 nm.

-

The wavelength of maximum absorption (λ_abs_) and the corresponding absorbance are determined.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is used to characterize the emission properties of the compounds. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is determined relative to a known standard.

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

Sample Preparation:

-

Solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol) are prepared in the same spectroscopic grade solvent.

-

A series of solutions of both the sample and the standard are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

Measurement Procedure:

-

The absorption spectra of all solutions are recorded.

-

The fluorescence emission spectra are recorded for both the sample and the standard solutions at the same excitation wavelength. The integrated fluorescence intensity is then calculated.

-

The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of the compounds by measuring their oxidation and reduction potentials.[6]

Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

Sample Preparation:

-

A solution of the compound (typically 1 mM) is prepared in an anhydrous, degassed organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.

Measurement Procedure:

-

The three electrodes are immersed in the sample solution.

-

The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

The onset oxidation (E_ox_) and reduction (E_red_) potentials are determined from the voltammogram.

-

The HOMO and LUMO energy levels are estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[7] E_HOMO_ = -[E_ox_ (vs Fc/Fc⁺) + 4.8] eV E_LUMO_ = -[E_red_ (vs Fc/Fc⁺) + 4.8] eV

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Triazine Compounds

Several studies have suggested that triazine derivatives can act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell proliferation, growth, and survival.[8][9] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by 2-substituted diphenyltriazine compounds.

Structure-Property Relationship Workflow

The electronic properties of 2-substituted diphenyltriazine compounds are intrinsically linked to their molecular structure. A systematic workflow can be employed to investigate and rationalize these structure-property relationships, combining synthesis, experimental characterization, and computational modeling.

References

- 1. 2-(4’-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine(Triazine A) - Allucid, Inc. [allucid.com]

- 2. echemi.com [echemi.com]

- 3. growingscience.com [growingscience.com]

- 4. chemscene.com [chemscene.com]

- 5. static.horiba.com [static.horiba.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Graphviz [graphviz.org]

- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bromine Advantage: A Technical Guide to Brominated Triazine-Based OLED Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine substituents into triazine-based materials for Organic Light-Emitting Diodes (OLEDs) has emerged as a powerful tool for enhancing device performance. This technical guide delves into the multifaceted role of bromine, providing a comprehensive overview of its impact on material properties and offering detailed experimental insights for researchers in the field.

Core Principles: The Role of the Bromine Substituent

The introduction of bromine atoms into the molecular structure of triazine-based OLED materials imparts several key advantages, primarily centered around the "heavy atom effect." This effect significantly influences the spin-orbit coupling (SOC) within the molecule, a critical factor in the photophysics of OLEDs, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF).

The key benefits of incorporating bromine include:

-

Enhanced Spin-Orbit Coupling and Accelerated Reverse Intersystem Crossing (rISC): The heavy bromine nucleus enhances the probability of spin-flips between singlet and triplet excited states. In TADF materials, this accelerates the rate of reverse intersystem crossing (rISC), the process by which non-emissive triplet excitons are converted back into emissive singlet excitons. This leads to a more efficient harvesting of triplet excitons, boosting the internal quantum efficiency of the OLED.[1][2][3][4][5][6]

-

Balanced Charge Carrier Mobility: The electron-withdrawing nature of bromine can be strategically employed to modulate the electronic properties of the triazine core. Attaching bromine to the acceptor fragment of a TADF molecule can enhance electron mobility.[1] This helps in achieving a more balanced flux of electrons and holes within the emissive layer, leading to more efficient recombination and reduced efficiency roll-off at high brightness.

-

Fine-Tuning of Photophysical Properties: The inductive effect of bromine can influence the energy levels of the material. This can lead to a blue-shift in the photoluminescence spectrum by increasing the energy of the charge-transfer (CT) state.[2][3] This allows for precise tuning of the emission color.

-

Versatile Synthetic Intermediates: Brominated triazines, such as 2,4,6-tris(3-bromophenyl)-1,3,5-triazine, serve as crucial and versatile building blocks in the synthesis of a wide array of advanced OLED materials, including complex host materials, emitters, and charge transport layers.[7][8][9][10]

Data Presentation: Quantitative Impact of Bromination

The following tables summarize the quantitative data from various studies, highlighting the impact of bromine substitution on the performance of triazine-based OLED materials.

| Material | Maximum External Quantum Efficiency (EQEmax) (%) | Emission Peak (nm) | Reference |

| DMIC-TRZ (non-brominated) | ~20-22% (device dependent) | ~520-530 | [1] |

| Br-DMIC-TRZ (brominated) | 28.4% | ~520-530 | [1] |

| Improvement | ~29.8% | Negligible Shift |

Table 1: Comparison of the maximum external quantum efficiency (EQEmax) of OLEDs employing a non-brominated (DMIC-TRZ) and a brominated (Br-DMIC-TRZ) triazine-based TADF host material.

| Material | rISC Rate Constant (krISC) (s-1) | Delayed Fluorescence Lifetime (τd) (μs) | Reference |

| H-tri-PXZ-TRZ (non-brominated) | Lower (specific value not provided) | Longer (specific value not provided) | [2][3] |

| Br-tri-PXZ-TRZ (brominated) | Up to 9 times higher | 2 | [2][3][4] |

Table 2: Impact of bromination on the reverse intersystem crossing (rISC) rate constant and delayed fluorescence lifetime in a triazine-based TADF emitter.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key brominated triazine intermediate and a representative brominated TADF host material, as well as for the fabrication and characterization of OLED devices.

Synthesis of 2,4,6-tris(3-bromophenyl)-1,3,5-triazine

This protocol describes a typical synthesis of a foundational brominated triazine building block.

Materials:

-

3-Bromobenzonitrile

-

Trichloro(phenyl)silane

-

Aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

Methanol (CH3OH)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzonitrile and dry dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add trichloro(phenyl)silane followed by the portion-wise addition of aluminum chloride, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a mixture of methanol and concentrated hydrochloric acid.

-

Workup: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 2,4,6-tris(3-bromophenyl)-1,3,5-triazine.

Synthesis of a Brominated Triazine-Based TADF Host (e.g., Br-DMIC-TRZ)

This protocol outlines a Suzuki coupling reaction, a common method for synthesizing more complex triazine derivatives.

Materials:

-

2-(3-bromophenyl)-4-phenyl-6-(3-(12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazol-11-yl)phenyl)-1,3,5-triazine (Precursor)

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Aryl bromide or iodide coupling partner

-

A suitable base (e.g., K2CO3, Cs2CO3)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

Procedure:

-

Borylation: In a Schlenk flask under an inert atmosphere, combine the precursor, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate in anhydrous 1,4-dioxane. Heat the mixture to reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup of Boronic Ester: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude boronic ester by column chromatography.

-

Suzuki Coupling: In a separate Schlenk flask under an inert atmosphere, combine the purified boronic ester, the aryl bromide/iodide coupling partner, a suitable base, and Pd(PPh3)4 in a mixture of toluene, ethanol, and water.

-

Reaction: Degas the mixture and heat to reflux until the reaction is complete.

-

Final Purification: After cooling, perform an aqueous workup similar to the borylation step. Purify the final product by column chromatography and recrystallization or sublimation to yield the pure brominated TADF host material.

OLED Device Fabrication

This protocol describes the fabrication of a multilayer OLED device using vacuum thermal evaporation.

Materials:

-

Patterned indium tin oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Brominated triazine-based host material

-

Emissive dopant material

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

Procedure:

-

Substrate Cleaning: Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).

-

Layer Deposition: Sequentially deposit the organic layers and the metal cathode by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses of each layer should be monitored in-situ using a quartz crystal microbalance. A typical device architecture is as follows:

-

ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / Emissive Layer (EML: Host doped with emitter, e.g., 20 nm) / ETL (e.g., 40 nm) / EIL (e.g., 1 nm) / Al (e.g., 100 nm).

-

-

Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Photophysical and Device Characterization

Photoluminescence Quantum Yield (PLQY):

-

Prepare thin films of the material on quartz substrates.

-

Use a calibrated integrating sphere system coupled with a spectrometer and a light source.

-

Measure the emission spectrum of the sample under direct excitation and the spectrum of the excitation light scattered by the sample.

-

Measure the spectrum of the excitation light scattered by a blank substrate.

-

The PLQY is calculated from the integrated intensities of the emission and absorption spectra.

Transient Electroluminescence:

-

Apply a rectangular voltage pulse to the fabricated OLED device.

-

Measure the time-resolved electroluminescence decay using a fast photodetector and an oscilloscope.

-

The delayed fluorescence lifetime can be extracted by fitting the decay curve with an appropriate exponential function.

Charge Carrier Mobility:

-

Fabricate single-carrier devices (electron-only or hole-only).

-

Use the time-of-flight (TOF) method. A pulsed laser generates a sheet of charge carriers near one electrode.

-

Apply a bias voltage to drift the carriers across the organic layer to the counter electrode.

-

The transit time is determined from the transient photocurrent.

-

The mobility is calculated from the transit time, layer thickness, and applied voltage.

Mandatory Visualizations

Caption: Synthetic pathway for brominated triazine OLED materials.

Caption: Jablonski diagram illustrating the heavy atom effect in TADF.

Caption: Typical multilayer architecture of an OLED device.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. opeetv.store [opeetv.store]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]

- 8. iipseries.org [iipseries.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Derivatives for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored photophysical and electronic properties are of paramount importance. Among the various classes of organic molecules, 1,3,5-triazine derivatives have emerged as a significant scaffold due to their inherent electron-deficient nature, high thermal stability, and morphological robustness. This technical guide focuses on a specific and promising subclass: 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine and its derivatives. The strategic placement of the bromine atom at the ortho-position of the phenyl ring offers a versatile handle for post-synthetic modification, enabling the creation of a wide array of functional materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.

The 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine core serves as a pivotal building block for constructing advanced materials, particularly for OLEDs where it can be incorporated into the electron transport layer (ETL), the emissive layer as a host material, or as a primary emitter.[1] The presence of the bromine atom not only enhances the electron-withdrawing properties of the triazine core, which can improve charge mobility and device performance, but also provides a reactive site for introducing various functional groups through cross-coupling reactions.[1] This allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and emission characteristics.

This guide will provide a comprehensive overview of the synthesis, photophysical properties, and device applications of these materials, with a focus on presenting quantitative data in a clear and accessible format. Detailed experimental protocols for key synthetic transformations and device fabrication are also included to facilitate further research and development in this area.

Molecular Design and Synthesis

The core structure, 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine, is a key intermediate in the synthesis of more complex functional molecules.[1] The bromine atom at the ortho-position allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3][4] These reactions are instrumental in creating a library of derivatives with diverse electronic and photophysical properties.

A general synthetic strategy involves the initial synthesis of the 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine scaffold, followed by the derivatization at the bromo-position.

Experimental Protocols

Synthesis of 2,4-diphenyl-6-(2-bromophenyl)-1,3,5-triazine

A general procedure for the synthesis of related 2-(halophenyl)-4,6-diphenyl-1,3,5-triazines is as follows:

General Protocol for Triazine Synthesis:

-

A mixture of an appropriate amidine hydrochloride (1.0 mmol), an alcohol (0.6 mmol), Na₂CO₃ (1.0 mmol), and Cu(OAc)₂ (10 mol%) is stirred in toluene (2.5 mL).[5]

-

The mixture is refluxed in air for 24 hours.[5]

-

After cooling to room temperature, the mixture is extracted several times with ethyl acetate and brine.[5]

-

The combined organic phases are dried over anhydrous Na₂SO₄ and the solvent is evaporated under vacuum.[5]

-

The crude product is purified by column chromatography on silica gel.[5]

For the synthesis of the para-isomer, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a reported method involves the reaction of 4-Bromo-N-benzylideneaniline and benzamidine in chloroform at 80°C for 24 hours.[4] A similar strategy could potentially be adapted for the ortho-isomer.

Synthesis of Carbazole-Substituted Derivatives via Buchwald-Hartwig Amination

The introduction of carbazole moieties at the ortho-position of the phenyl ring is a key strategy to develop efficient emitters and host materials.

General Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel, add 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 equiv.), the carbazole derivative (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0-3.0 equiv.).[3][4]

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110°C.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data Presentation

The electronic and photophysical properties of 2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine derivatives are crucial for their application in organic electronics. The introduction of different substituents at the ortho-position allows for the tuning of these properties.

Table 1: Electronic Properties of Carbazole-Substituted Triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| OTrPhCz | -5.83 | -2.88 | 2.95 |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 |

Data sourced from a study on organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives.

The introduction of a bromine atom to the carbazole moiety in OTrPhCzBr leads to a lowering of both the HOMO and LUMO energy levels, resulting in a wider energy gap.

OLED Device Performance

The performance of OLEDs incorporating these materials provides a practical measure of their potential. The following table summarizes the performance of a blue OLED using OTrPhCz as the guest emitter.

Table 2: Electroluminescent Performance of an OTrPhCz-based OLED

| Parameter | Value |

| Turn-on Voltage | 4.2 V |

| Maximum Current Efficiency | 4.2 cd A⁻¹ |

| Maximum Power Efficiency | - |

| Maximum External Quantum Efficiency (EQE) | 2.64% |

| Maximum Emission Brightness | 10389 cd m⁻² |

| Emission Color | Blue |

Data for an OLED with OTrPhCz as the guest emitter.

Structure-Property Relationships

The relationship between the molecular structure of these triazine derivatives and their resulting properties is a key area of investigation. The following diagram illustrates the logical flow from molecular design to device performance.

Conclusion

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine derivatives represent a versatile and promising class of materials for organic electronics. The ortho-bromo substitution provides a convenient and powerful tool for molecular engineers to fine-tune the electronic and photophysical properties of the triazine core. The carbazole-substituted derivatives, in particular, have demonstrated potential as efficient blue emitters in OLEDs. Further exploration of a wider range of substituents at the ortho-position, guided by the structure-property relationships outlined in this guide, is expected to lead to the development of even more advanced materials with enhanced device performance. The detailed experimental protocols and compiled quantitative data presented herein serve as a valuable resource for researchers and scientists working towards the next generation of organic electronic devices.

References

- 1. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Fundamental Characterization of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, a heterocyclic compound of interest in materials science and medicinal chemistry. This document outlines its physicochemical properties, and potential synthesis strategies, and provides detailed, though generalized, experimental protocols for its characterization.

Core Compound Properties

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a substituted triazine featuring a central 1,3,5-triazine ring bonded to two phenyl groups and one 2-bromophenyl group.[1] This substitution pattern imparts specific electronic and steric properties that are crucial for its application as an intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2] The presence of the bromine atom at the ortho position of the phenyl ring offers a reactive site for further functionalization through various cross-coupling reactions.

A summary of the available quantitative data for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₄BrN₃ | [3] |

| Molecular Weight | 388.27 g/mol | [3] |

| CAS Number | 77989-15-2 | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 142 - 146 °C | [3] |

| Purity (Typical) | ≥98% (HPLC) | [3] |

| Boiling Point (Predicted) | 582.8 ± 52.0 °C at 760 mmHg |

Synthesis and Characterization Workflow

The synthesis of unsymmetrically substituted triazines like 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine can be approached through several synthetic strategies. A common method involves the cyclotrimerization of nitriles or the sequential substitution of cyanuric chloride. Given the lack of a specific published protocol for the ortho-bromo isomer, a plausible synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Experimental Protocols

3.1. General Synthesis Protocol (Adapted from a similar reaction)

This protocol is adapted from the synthesis of the 4-bromo isomer and would require optimization for the 2-bromo isomer.

Materials:

-

2-Chloro-4,6-diphenyl-1,3,5-triazine

-

(2-Bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine in anhydrous THF.

-

To this solution, add (2-bromophenyl)boronic acid and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Add a saturated aqueous solution of potassium carbonate to the mixture.

-